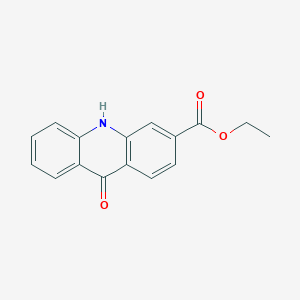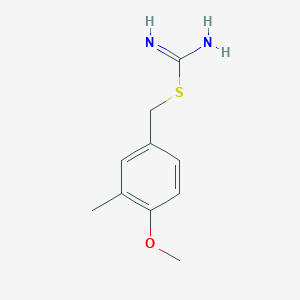
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of biological activities and applications in various fields such as pharmacology, material science, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate typically involves the reaction of acridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxy-9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: 9-Hydroxy-9,10-dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential biological activities.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Wirkmechanismus
The mechanism of action of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer and antimicrobial effects . The molecular targets include topoisomerases and DNA polymerases, which are crucial for DNA metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An antiseptic and antiviral agent.
9-Aminoacridine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
This compound is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acid derivatives.
Eigenschaften
CAS-Nummer |
566156-41-0 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
ethyl 9-oxo-10H-acridine-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
MSRVWFZBNPFFSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)

![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)


![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)
